(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol
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Overview
Description
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is an organic compound that features both an amino group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-2-pentanol and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives
Scientific Research Applications
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methionine: An essential amino acid with a similar methylthio group.
Cysteine: Contains a thiol group and is involved in protein synthesis.
S-Adenosylmethionine (SAM): A sulfonium ion involved in methylation reactions.
Uniqueness
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol, a chiral compound, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's unique structure includes an amino group, a hydroxyl group, and a methylthio group attached to a pentanol backbone. This configuration allows it to participate in various chemical reactions and interactions with biological molecules. Its molecular formula is C6H15NOS with a molecular weight of approximately 149.25 g/mol.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may be beneficial in treating metabolic disorders.
- Receptor Modulation : It acts as a ligand for certain receptors, potentially influencing physiological responses.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
Case Studies
- Enzyme Interaction Studies : A study demonstrated that this compound could inhibit the activity of specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.
- Pharmacological Applications : Ongoing research is investigating the compound's role as a precursor for drug development, focusing on enhancing the efficacy of existing drugs through its chiral nature.
- Toxicological Assessments : Toxicity studies indicate that while the compound has beneficial properties, it also poses risks if misused or improperly handled due to its acute toxicity profile .
Applications in Industry
This compound serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique properties make it suitable for applications in:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Agrochemicals : Potential use in developing pesticides or herbicides due to its biological activity.
- Fine Chemicals : Utilized in producing specialty chemicals .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H17NOS |
---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
(3S)-3-amino-2-methyl-5-methylsulfanylpentan-2-ol |
InChI |
InChI=1S/C7H17NOS/c1-7(2,9)6(8)4-5-10-3/h6,9H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChI Key |
BPZLRBFXTVALPE-LURJTMIESA-N |
Isomeric SMILES |
CC(C)([C@H](CCSC)N)O |
Canonical SMILES |
CC(C)(C(CCSC)N)O |
Origin of Product |
United States |
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